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Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzoic acid

Cat. No.: B042474

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical
and biologically active compounds. This document is intended for researchers, scientists, and
professionals in the field of drug development, offering a centralized resource for the
compound's structural characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2-Bromo-5-
methoxybenzoic acid, including *H NMR, 3C NMR, Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). This information is crucial for the unambiguous identification and quality
control of this compound.

'H Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for 2-Bromo-5-methoxybenzoic acid
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.59 d 1H Ar-H
~7.49 d 1H Ar-H
~6.94 dd 1H Ar-H
~3.83 S 3H -OCHs
~11.0-13.0 brs 1H -COOH

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet Solvent: CDCl3
Reference: Tetramethylsilane (TMS) at 0.00 ppm

13C Nuclear Magnetic Resonance (NMR) Data

Table 2: 13C NMR Spectroscopic Data for 2-Bromo-5-methoxybenzoic acid

Chemical Shift (8) ppm Assignment
~165.0 -COOH
~158.8 C-OCHs
~134.9 Ar-C

~124.5 Ar-C

~118.0 Ar-C

~115.8 C-Br

~55.8 -OCHs

Solvent: CDCIs Reference: CDCls at 77.16 ppm

Infrared (IR) Spectroscopy Data

Table 3: Principal Infrared (IR) Absorption Bands for 2-Bromo-5-methoxybenzoic acid
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Wavenumber (cm~?) Intensity Assignment

~2500-3300 Broad O-H stretch (Carboxylic acid)

~1700 Strong C=0 stretch (Carboxylic acid)

~1600, ~1470 Medium-Strong C=C stretch (Aromatic ring)

1250 Strong C-O stretch (Aromatic ether
and Carboxylic acid)

~800 Strong C-H bend (Aromatic)

~650 Medium C-Br stretch

Sample preparation: KBr pellet or ATR

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for 2-Bromo-5-methoxybenzoic acid

m/z Relative Intensity (%) Assighment
230/232 ~80/80 [M]* (Molecular ion)
213/215 ~100/100 [M-OH]*

185/187 ~40/40 [M-COOH]*

154 ~30 [M-Br]*

106 ~20 [M-Br-COOH]*

lonization mode: Electron lonization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b042474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-5-methoxybenzoic acid
in 0.6-0.7 mL of deuterated chloroform (CDCIs). Add a small amount of tetramethylsilane
(TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

e 1H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR
spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and an acquisition time of 3-4 seconds. A sufficient number of scans (typically 16-
64) should be averaged to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument,
typically operating at 75 MHz for a 300 MHz spectrometer. A proton-decoupled pulse
sequence is used to simplify the spectrum. A longer relaxation delay (5-10 seconds) and a
larger number of scans (1024 or more) are generally required due to the lower natural
abundance and smaller gyromagnetic ratio of the 13C nucleus.

o Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate
software. This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to TMS (for *H) or the solvent peak (for 13C).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of 2-Bromo-5-
methoxybenzoic acid with approximately 100-200 mg of dry potassium bromide (KBr)
powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained. Press
the mixture into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR) Method: Alternatively, place a small amount of the solid
sample directly onto the crystal of an ATR accessory. Ensure good contact between the
sample and the crystal.

» Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~*. A background
spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded
and automatically subtracted from the sample spectrum.

o Data Analysis: Identify and label the significant absorption bands in the spectrum and assign
them to the corresponding functional group vibrations.
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Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be
dissolved in a suitable volatile solvent and introduced via a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS).

lonization: Use Electron lonization (El) at a standard energy of 70 eV to generate the
molecular ion and fragment ions.

Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to
300.

Data Analysis: Identify the molecular ion peak, which should correspond to the molecular
weight of 2-Bromo-5-methoxybenzoic acid (230/232 g/mol , showing the characteristic
isotopic pattern for bromine). Analyze the fragmentation pattern to identify characteristic
fragment ions, which can provide further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound such as 2-Bromo-5-methoxybenzoic acid.
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Caption: Workflow for the Synthesis, Purification, and Spectroscopic Characterization of 2-
Bromo-5-methoxybenzoic acid.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-5-methoxybenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042474#2-bromo-5-methoxybenzoic-acid-
spectroscopic-data]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b042474?utm_src=pdf-body-img
https://www.benchchem.com/product/b042474?utm_src=pdf-body
https://www.benchchem.com/product/b042474?utm_src=pdf-body
https://www.benchchem.com/product/b042474#2-bromo-5-methoxybenzoic-acid-spectroscopic-data
https://www.benchchem.com/product/b042474#2-bromo-5-methoxybenzoic-acid-spectroscopic-data
https://www.benchchem.com/product/b042474#2-bromo-5-methoxybenzoic-acid-spectroscopic-data
https://www.benchchem.com/product/b042474#2-bromo-5-methoxybenzoic-acid-spectroscopic-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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